Pancreatic Lipase Inhibition: Pseudobaptigenin vs. Formononetin and Orlistat
In a direct comparative in vitro assay, pseudobaptigenin inhibited pancreatic lipase with an IC50 of 112.8 ± 1.23 µg/mL, compared to 47.2 ± 1.1 µg/mL for formononetin and 23.8 ± 0.64 µg/mL for the clinical reference drug orlistat [1]. Pseudobaptigenin was approximately 2.4-fold less potent than formononetin in this assay.
| Evidence Dimension | In vitro pancreatic lipase inhibition |
|---|---|
| Target Compound Data | IC50 = 112.8 ± 1.23 µg/mL |
| Comparator Or Baseline | Formononetin: IC50 = 47.2 ± 1.1 µg/mL; Orlistat: IC50 = 23.8 ± 0.64 µg/mL |
| Quantified Difference | Pseudobaptigenin is 2.4-fold less potent than formononetin; both are less potent than orlistat. |
| Conditions | In vitro pancreatic lipase inhibition assay (source: Trifolium resupinatum leaf extract isolates) |
Why This Matters
This data demonstrates that while pseudobaptigenin has measurable pancreatic lipase inhibitory activity, formononetin is the more potent of the two isoflavones in this assay, guiding researchers in selecting the appropriate compound for anti-obesity or metabolic studies.
- [1] El-Hawary SS, et al. Isoflavone-Rich Extract of Trifolium resupinatum: Anti-obesity Attributes with In Silico Investigation of Its Constituents. Rev Bras Farmacogn. 2024;34:522-535. doi:10.1007/s43450-023-00501-8. View Source
